molecular formula C15H14O2 B6319880 (2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 940769-96-0

(2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6319880
CAS No.: 940769-96-0
M. Wt: 226.27 g/mol
InChI Key: KNGXJZPMJHYGEK-CMDGGOBGSA-N
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Description

(2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a furan ring and a methyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-3-4-6-13(11)8-9-14(16)15-10-7-12(2)17-15/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGXJZPMJHYGEK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, alcohols.

Scientific Research Applications

(2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one
  • (2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(5-Methylfuran-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(5-Methylfuran-2-yl)-3-(2-methylphenyl)prop-2-en-1-one exhibits unique chemical properties due to the specific positioning of the methyl and furan groups. These structural features influence its reactivity and biological activity, making it a valuable compound for various applications.

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